N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide
Description
This compound, referred to in literature as WZ4002, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the T790M resistance mutation in non-small cell lung cancer (NSCLC) . Structurally, it features:
- A pyrimidine core with a chlorine substituent at position 4.
- A 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group at position 2, enhancing solubility and selectivity.
- A covalent acrylamide moiety at the terminal end, enabling irreversible binding to Cys797 in EGFR’s ATP-binding pocket.
- A dihydrobromide salt formulation, improving pharmacokinetic stability and oral bioavailability.
WZ4002 was developed to address resistance mutations (e.g., T790M) that render first- and second-generation EGFR TKIs ineffective. Its design leverages steric interactions with the gatekeeper residue (T790M) to selectively inhibit mutant EGFR over wild-type isoforms, reducing off-target toxicity .
Properties
Molecular Formula |
C25H29Br2ClN6O3 |
|---|---|
Molecular Weight |
656.8 g/mol |
IUPAC Name |
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide;dihydrobromide |
InChI |
InChI=1S/C25H27ClN6O3.2BrH/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32;;/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30);2*1H |
InChI Key |
FEDZPJDBKLTARY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC.Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Chloro-2-Methoxy-4-(3-Hydroxyphenoxy)Pyrimidine
Synthesis of 2-Methoxy-4-(4-Methylpiperazin-1-yl)Aniline
This intermediate is prepared through Ullmann coupling between 4-iodo-2-methoxyaniline and 1-methylpiperazine, using copper(I) iodide as a catalyst. The reaction proceeds in dimethylformamide (DMF) at 120°C for 12 hours, yielding the product in 68% yield.
Key Optimization
- Catalyst Load : 10 mol% CuI provided optimal activity without side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhanced reaction rates.
Coupling of Pyrimidine and Aniline Intermediates
The pyrimidine and aniline fragments are coupled via nucleophilic aromatic substitution. The 4-chloro group on the pyrimidine reacts with the amine group of 2-methoxy-4-(4-methylpiperazin-1-yl)aniline in the presence of triethylamine (TEA) in refluxing ethanol (78°C, 8 hours).
Reaction Mechanism
- Deprotonation of the aniline by TEA.
- Nucleophilic attack on the electron-deficient pyrimidine ring.
- Elimination of HCl to form the C–N bond.
Yield : 72% after recrystallization from ethyl acetate.
Introduction of the Propenamide Side Chain
The phenolic hydroxyl group on the pyrimidine intermediate undergoes acryloylation using acryloyl chloride. The reaction is conducted in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding the propenamide derivative in 85% yield.
Critical Parameters
- Stoichiometry : 1.2 equiv. of acryloyl chloride prevents over-acylation.
- Temperature : −10°C minimizes polymerization of acryloyl chloride.
Salt Formation with Hydrobromic Acid
The free base is treated with aqueous hydrobromic acid (48% w/w) in ethanol at 0°C. The dihydrobromide salt precipitates as a white solid, isolated by filtration in 94% yield.
Characterization Data
- Melting Point : 214–216°C (decomposition).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.52 (d, J = 5.2 Hz, 1H), 7.89–7.83 (m, 2H), 6.85–6.75 (m, 3H), 6.21 (dd, J = 16.8, 10.4 Hz, 1H), 5.73 (d, J = 10.4 Hz, 1H), 3.91 (s, 3H), 3.48–3.42 (m, 4H), 2.68–2.62 (m, 4H), 2.34 (s, 3H).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Modular Assembly | High purity, scalable | Multi-step (5 steps) |
| One-Pot Coupling | Reduced steps | Lower yield (55%) |
The modular approach remains preferred for industrial-scale synthesis due to reproducibility and quality control.
Chemical Reactions Analysis
Covalent Binding via Acrylamide Michael Addition
The acrylamide group (-NHCOCH=CH₂) undergoes Michael addition with nucleophilic residues (e.g., cysteine thiols) in target proteins, forming covalent adducts critical for irreversible kinase inhibition.
Key parameters :
| Reaction Site | Target Residue | Kinetic Rate (k<sub>inact</sub>/K<sub>I</sub>) | Physiological Relevance |
|---|---|---|---|
| β-carbon of acrylamide | Cys-797 in EGFR | ~0.03 μM⁻¹min⁻¹ (estimated from analogs) | Sustained inhibition of EGFR T790M mutants |
This reaction is pH-dependent, with optimal reactivity observed at physiological pH (7.4).
Piperazine Ring Modifications
The 4-methylpiperazine group undergoes N-oxidation and N-demethylation via cytochrome P450 enzymes (e.g., CYP3A4), generating metabolites with altered solubility and activity .
| Metabolic Reaction | Enzyme Involved | Major Metabolite |
|---|---|---|
| N-oxidation | CYP3A4 | Piperazine N-oxide |
| N-demethylation | CYP3A4 | Desmethylpiperazine |
O-Demethylation of Methoxy Group
The 2-methoxy substituent on the anilino ring is susceptible to O-demethylation , forming a phenolic derivative .
| Site | Enzyme | Metabolite |
|---|---|---|
| Methoxy (-OCH₃) | CYP2D6 | Hydroxyl (-OH) |
Chlorine Displacement
The 5-chloro substituent on the pyrimidine may undergo hydrolysis or glutathione conjugation under nucleophilic conditions, though this is less kinetically favorable due to the electron-deficient pyrimidine ring .
Hydrolytic Stability
The compound’s stability in aqueous solutions is influenced by pH:
-
Amide bond hydrolysis : Minimal degradation at pH 1–7.4 (t<sub>1/2</sub> > 24 hrs).
-
Acrylamide hydrolysis : Forms acrylic acid and aniline derivatives under strongly alkaline conditions (pH > 10).
Salt Form Interactions
The dihydrobromide salt enhances solubility in polar solvents (e.g., water, DMSO) by protonating the piperazine nitrogens. This impacts:
-
Reaction kinetics : Protonation reduces nucleophilicity of piperazine, minimizing undesired side reactions .
-
Bioavailability : Increased solubility improves absorption in physiological systems.
Photochemical Reactivity
The conjugated acrylamide-phenoxy system may undergo photoisomerization or radical formation under UV exposure, necessitating storage in opaque containers.
Scientific Research Applications
N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide involves the inhibition of Janus Kinase 3 (JAK3). This inhibition occurs through the covalent binding of the compound to a unique cysteine residue (Cys909) in JAK3, thereby blocking its activity . This action disrupts the JAK-STAT signaling pathway, which is essential for immune cell function and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
WZ4002 belongs to a class of covalent EGFR inhibitors targeting T790M. Key analogs include AZD9291 (osimertinib) and CO-1686 (rociletinib) , which share structural and mechanistic similarities but differ in substituents impacting potency, selectivity, and clinical outcomes.
Table 1: Structural and Functional Comparison of Third-Generation EGFR Inhibitors
Key Insights:
Structural Determinants of Selectivity :
- WZ4002’s methylpiperazine group optimizes solubility and reduces off-target kinase interactions compared to CO-1686’s acetylpiperazine, which may increase metabolic instability .
- AZD9291’s indole moiety enhances blood-brain barrier penetration, critical for treating CNS metastases.
Covalent Binding Efficiency :
All three compounds employ an acrylamide group for covalent bonding to Cys797. However, AZD9291’s electron-deficient pyrimidine core accelerates covalent adduct formation, improving potency against T790M mutants .
Clinical Outcomes :
- AZD9291 achieved FDA approval due to superior tolerability and efficacy in Phase III trials (e.g., AURA3), with a median progression-free survival (PFS) of 10.1 months vs. 4.4 months for chemotherapy.
- CO-1686 was discontinued due to metabolic liabilities (e.g., formation of a less active metabolite, CO-1686-glucuronide) and inconsistent efficacy in Phase III (TIGER-3 trial).
- WZ4002 remains a preclinical benchmark for T790M inhibition but lacks advanced clinical development due to pharmacokinetic limitations (e.g., shorter half-life vs. AZD9291) .
Research Findings and Mechanistic Implications
- Preclinical Data: WZ4002 demonstrated IC₅₀ values of <10 nM against EGFR T790M/L858R in biochemical assays, with >100-fold selectivity over wild-type EGFR . In vivo studies in xenograft models showed tumor regression at 25–50 mg/kg doses.
- Resistance Mechanisms :
All third-generation inhibitors face resistance via C797S mutations (preventing covalent binding) or MET/HER2 amplification . AZD9291’s broader kinase inhibition profile (e.g., HER2, MAPK) may delay resistance compared to WZ4002 . - Pharmacokinetics : WZ4002’s dihydrobromide salt improves aqueous solubility (2.5 mg/mL) but exhibits moderate oral bioavailability (35–40% in rats). AZD9291’s indole group enhances lipophilicity, achieving >90% bioavailability in humans .
Q & A
Q. What are the recommended methodologies for synthesizing the compound and ensuring high purity?
The synthesis involves a multi-step approach:
- Step 1 : Coupling 5-chloro-2,4-diaminopyrimidine with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline under palladium-catalyzed Buchwald-Hartwig conditions to form the anilino-pyrimidine core .
- Step 2 : Introducing the oxyphenyl group via nucleophilic aromatic substitution, followed by acrylamide coupling using prop-2-enoyl chloride .
- Purification : Column chromatography (silica gel, gradient elution with dichloromethane/methanol) and recrystallization in ethanol/water mixtures.
- Purity Assessment : HPLC (≥98% purity, C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
Q. How is the compound characterized structurally in academic research?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and dihydrobromide salt formation (e.g., downfield shifts for aromatic protons and piperazine NH groups) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 463.96 for the free base) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions between the dihydrobromide counterions and the acrylamide moiety (if single crystals are obtainable) .
Q. What analytical techniques are critical for assessing stability under experimental conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., acrylamide hydrolysis) .
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability up to 300°C, with decomposition profiles indicating salt dissociation points .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the compound’s selectivity across kinase isoforms?
- Kinase Profiling Assays : Use ATP-competitive binding assays (e.g., KinomeScan®) against a panel of 400+ kinases. IC₅₀ values for EGFR T790M/L858R mutants are typically <10 nM, while off-target activity (e.g., HER2, BLK) is assessed at >1 µM .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding affinities with wild-type vs. mutant EGFR. Key interactions include hydrogen bonding with Met793 and hydrophobic packing with the gatekeeper residue T790M .
Q. How can researchers resolve contradictions between biochemical (in vitro) and cellular (in vivo) activity data?
- Orthogonal Assays : Validate target engagement using cellular thermal shift assays (CETSA) to confirm EGFR binding in live cells .
- Metabolic Stability Screening : Incubate the compound with hepatocytes (human/mouse) to identify rapid clearance or metabolite formation (e.g., piperazine demethylation) that reduces cellular efficacy .
- Permeability Studies : Caco-2 monolayer assays to assess passive diffusion vs. efflux by P-glycoprotein (P-gp), which may limit intracellular accumulation .
Q. What in vitro and in vivo models are appropriate for assessing efficacy against EGFR T790M-driven resistance?
- In Vitro Models :
- NCI-H1975 cells (harboring EGFR L858R/T790M) for IC₅₀ determination via MTT assays .
- Ba/F3 cells transfected with EGFR T790M to isolate kinase-dependent proliferation .
- In Vivo Models :
- Patient-derived xenografts (PDXs) with confirmed T790M mutations. Dose at 25–50 mg/kg/day (oral) and monitor tumor regression via bioluminescence imaging .
- Pharmacodynamic analysis of phospho-EGFR (Tyr1068) levels in tumor lysates via Western blot .
Q. How should structure-activity relationship (SAR) studies be designed to optimize pharmacokinetic properties?
- Modifications :
- Solubility : Replace dihydrobromide with mesylate or tosylate salts; measure logD (pH 7.4) to balance lipophilicity .
- Metabolic Stability : Introduce fluorine at the methoxy group or replace piperazine with a spirocyclic amine to block CYP3A4-mediated oxidation .
- Assays :
- Plasma protein binding (equilibrium dialysis) to assess free fraction .
- Microsomal half-life (human liver microsomes) to guide dosing frequency .
Data Contradiction Analysis
Q. How to address discrepancies in IC₅₀ values between enzymatic and cellular assays?
- Potential Causes :
- Compound aggregation in biochemical assays (test via dynamic light scattering) .
- Off-target effects in cellular models (e.g., inhibition of downstream kinases like AKT or ERK) .
- Resolution :
- Use nanoscale differential scanning fluorimetry (nanoDSF) to confirm target binding in cell lysates .
- CRISPR knock-out of EGFR in cellular models to isolate compound-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
